4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester
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Overview
Description
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester is a complex organic compound with the molecular formula C20H17N3O4 and a molecular weight of 363.373 g/mol . This compound is characterized by its unique structure, which includes multiple conjugated double bonds and cyano groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired ester bonds and cyano groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester include other esters with conjugated double bonds and cyano groups. Examples include:
- 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, ethyl ester
- 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, methyl ester
Uniqueness
The uniqueness of this compound lies in its specific ester groups and the arrangement of its conjugated double bonds and cyano groups. These structural features confer unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
73855-78-4 |
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Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (3E,5E)-2-cyano-7-[(E)-2-cyano-3-methoxy-3-oxo-1-phenylprop-1-enyl]iminohepta-3,5-dienoate |
InChI |
InChI=1S/C20H17N3O4/c1-26-19(24)16(13-21)11-7-4-8-12-23-18(15-9-5-3-6-10-15)17(14-22)20(25)27-2/h3-12,16H,1-2H3/b8-4+,11-7+,18-17+,23-12? |
InChI Key |
UBKZULKHYJIMEX-CQSJGUHHSA-N |
Isomeric SMILES |
COC(=O)C(/C=C/C=C/C=N/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1)C#N |
Canonical SMILES |
COC(=O)C(C=CC=CC=NC(=C(C#N)C(=O)OC)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
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